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1H-Imidazole-4-thiol, 1,5-dimethyl-

Cat. No.: B14296757
CAS No.: 114980-42-6
M. Wt: 128.20 g/mol
InChI Key: ROOBMHPGLIIPSW-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Research

The imidazole nucleus is integral to a wide array of biologically active compounds, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of DNA. nih.govlongdom.orgsigmaaldrich.com This prevalence in nature has inspired chemists to incorporate the imidazole scaffold into numerous therapeutic agents. nih.gov The amphoteric nature of the imidazole ring, meaning it can act as both an acid and a base, along with its aromatic stability and capacity for hydrogen bonding, contributes to its versatile binding capabilities with various biological targets like enzymes and receptors. longdom.org Consequently, imidazole derivatives have been extensively developed for a range of medicinal applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govsigmaaldrich.comchemsynthesis.com

Unique Chemical Attributes of Thiol-Substituted Imidazoles

The introduction of a thiol (-SH) group onto an imidazole ring imparts distinct chemical properties. Thiols are the sulfur analogs of alcohols and are known for their greater acidity and nucleophilicity. In the context of an imidazole ring, the thiol group can significantly influence the molecule's electronic distribution, reactivity, and potential applications.

Thiol-substituted imidazoles are capable of forming strong bonds with metals, making them valuable as ligands in coordination chemistry. The thiol group is also redox-active and can be oxidized to form disulfide bonds, a reaction of considerable importance in biological systems and materials science. Furthermore, the nucleophilic nature of the thiolate anion (the deprotonated form of the thiol) allows for a variety of chemical modifications, enabling the synthesis of more complex molecules.

Structural Context of 1H-Imidazole-4-thiol, 1,5-dimethyl- within the Imidazole Class

1H-Imidazole-4-thiol, 1,5-dimethyl- is a specific isomer within the family of dimethyl-substituted imidazole thiols. Its structure features a central imidazole ring with a thiol group at the 4-position and methyl groups at the 1- and 5-positions.

While direct experimental data for this specific compound is scarce in publicly available literature, we can infer some of its characteristics by examining closely related and more extensively studied isomers, such as 4,5-dimethyl-1H-imidazole-2-thiol . In this related compound, the thiol group is at the 2-position, which can lead to different electronic and steric properties compared to the 4-thiol isomer. For instance, the tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms might differ, which in turn affects the compound's reactivity and hydrogen bonding patterns.

The table below provides a structural comparison with some related, more documented imidazole derivatives.

Compound NameCAS NumberMolecular FormulaStructural Difference from 1H-Imidazole-4-thiol, 1,5-dimethyl-
1H-Imidazole-4-thiol, 1,5-dimethyl- Not availableC₅H₈N₂S-
4,5-dimethyl-1H-imidazole-2-thiol 1192-72-9C₅H₈N₂SThiol group at position 2 instead of 4. sigmaaldrich.com
1,5-dimethyl-1H-imidazole 10447-93-5C₅H₈N₂Lacks the thiol group at position 4. sigmaaldrich.com
1-Methyl-1H-imidazole-4,5-dithiol 113362-24-6C₄H₆N₂S₂Has a thiol group at position 5 instead of a methyl group.

In the absence of direct experimental data, the properties of 1H-Imidazole-4-thiol, 1,5-dimethyl- can be cautiously extrapolated from its structural analogues. It is expected to be a solid at room temperature and possess the characteristic acidity and nucleophilicity of a thiol. Its potential applications would likely lie in areas where these properties are advantageous, such as in the synthesis of novel ligands for catalysis or as a building block for creating more complex, biologically active molecules. Further dedicated research is necessary to fully elucidate the specific chemical profile and potential of this particular imidazole derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S B14296757 1H-Imidazole-4-thiol, 1,5-dimethyl- CAS No. 114980-42-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114980-42-6

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1,5-dimethylimidazole-4-thiol

InChI

InChI=1S/C5H8N2S/c1-4-5(8)6-3-7(4)2/h3,8H,1-2H3

InChI Key

ROOBMHPGLIIPSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)S

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1h Imidazole 4 Thiol, 1,5 Dimethyl

Acid-Base Equilibria and Protonation State Analysis

The compound 1H-Imidazole-4-thiol, 1,5-dimethyl- is amphoteric, meaning it can act as both an acid and a base. wikipedia.orghumanjournals.com Its acid-base behavior is determined by two main sites: the un-substituted N3 nitrogen of the imidazole (B134444) ring and the hydrogen atom of the thiol group.

The imidazole ring contains a "pyridine-like" sp²-hybridized nitrogen at the N3 position, which has a lone pair of electrons in an sp² orbital that is not part of the aromatic π-system. This nitrogen is basic and can be protonated by an acid to form a symmetric imidazolium (B1220033) cation. wikipedia.orgyoutube.com The parent imidazole has a pKₐ for its conjugate acid of approximately 7.0. wikipedia.orgnih.gov The presence of two electron-donating methyl groups at the C5 and N1 positions increases the electron density in the ring, making the N3 nitrogen more basic than in unsubstituted imidazole. numberanalytics.com

Conversely, the thiol group (-SH) is weakly acidic and can be deprotonated by a base to form a thiolate anion (-S⁻). Thiols are generally more acidic than alcohols, with typical pKₐ values in the range of 8-11. wikipedia.org Deprotonation significantly enhances the nucleophilicity of the sulfur atom.

Therefore, the protonation state of 1H-Imidazole-4-thiol, 1,5-dimethyl- is highly dependent on the pH of the solution. researchgate.net In strongly acidic conditions, the N3 position will be protonated. In neutral or mildly acidic conditions, the molecule will likely exist as a neutral species. In basic conditions, the thiol group will be deprotonated to form the thiolate anion.

Table 1: Comparison of pKₐ Values for Imidazole and Related Compounds

CompoundpKₐ (Conjugate Acid)pKₐ (Thiol/NH Proton)Reference(s)
Imidazole~7.0~14.5 wikipedia.orgnih.gov
Pyridine5.2N/A nih.gov
Imidazole-2-thiol-11.25 tandfonline.com
4,5-Dimethylimidazole-2-thiol-12.02 tandfonline.com
1H-Imidazole-4-thiol, 1,5-dimethyl- >7.0 (Estimated)~10-12 (Estimated)N/A

Note: Estimated values are based on the electronic effects of substituents on the parent imidazole and thiol moieties.

Electrophilic Reactivity and Substitution Patterns

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. nih.govuobabylon.edu.iq The reactivity of the ring carbons generally follows the order C5 > C4 > C2. nih.govglobalresearchonline.net The C5 position is the most nucleophilic and therefore the most reactive towards electrophiles. nih.gov

In 1H-Imidazole-4-thiol, 1,5-dimethyl-, the N1 and C5 positions are already substituted with methyl groups. The C4 position is occupied by the thiol group. This leaves the C2 position as the only available site for electrophilic substitution on the ring. However, the C2 position is the most electron-deficient carbon in the imidazole ring due to its proximity to both nitrogen atoms, making it the least reactive towards electrophiles. youtube.com While substitution at C2 is possible, it typically requires forcing conditions or specific catalytic methods, especially when more reactive sites are blocked. uobabylon.edu.iq

Nucleophilic Reactivity at Imidazole Ring Positions

Nucleophilic attack on the carbon atoms of the imidazole ring is generally unfavorable. The ring is electron-rich and does not readily react with nucleophiles unless there are potent electron-withdrawing groups attached to the ring to decrease its electron density. nih.govglobalresearchonline.net

The structure of 1H-Imidazole-4-thiol, 1,5-dimethyl- contains two electron-donating methyl groups, which further increase the electron density of the aromatic system. numberanalytics.com Consequently, the imidazole ring in this compound is highly deactivated towards nucleophilic substitution. Any nucleophilic reactivity of the molecule as a whole will be dominated by the thiol (or thiolate) group. researchgate.net

Thiol-Specific Reaction Pathways

The thiol group is the most reactive nucleophilic center in the molecule and dictates a significant portion of its chemical behavior.

Thiols can be readily oxidized to form disulfide bonds (-S-S-). libretexts.orglibretexts.org This is a key reversible redox process. nih.gov The oxidation of two molecules of 1H-Imidazole-4-thiol, 1,5-dimethyl- would yield a dimer, linked by a disulfide bridge. This reaction typically occurs in the presence of mild oxidizing agents like oxygen, hydrogen peroxide, or halogens. creative-proteomics.com

The process is reversible; the disulfide bond can be cleaved back to two thiol groups by a reducing agent. creative-proteomics.com This reduction is often accomplished via a thiol-disulfide exchange reaction, where a different thiol, such as dithiothreitol (B142953) or glutathione, attacks the disulfide bond. wikipedia.org This reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge. libretexts.orgnih.gov This redox cycling is fundamental in many biological systems for protein folding and regulation. wikipedia.orgnih.gov

The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile and readily undergoes S-alkylation and S-acylation.

S-Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of thioethers (sulfides). jmaterenvironsci.comresearchgate.net The base (e.g., potassium carbonate, triethylamine) deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent in an Sₙ2 reaction. jmaterenvironsci.comresearchgate.net This method is a common and efficient way to form carbon-sulfur bonds. rsc.org

S-Acylation: Similarly, reaction with acylating agents such as acyl chlorides or acid anhydrides under basic conditions yields thioesters. The mechanism is analogous to alkylation, involving nucleophilic attack by the thiolate on the electrophilic carbonyl carbon of the acylating agent.

Advanced Spectroscopic and Crystallographic Characterization of 1h Imidazole 4 Thiol, 1,5 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 1,5-dimethyl-1H-imidazole-4-thiol, offering detailed insights into its proton and carbon framework. It is also instrumental in studying the dynamic equilibrium between its thiol and thione tautomeric forms.

The ¹H NMR spectrum of 1,5-dimethyl-1H-imidazole-4-thiol provides unambiguous evidence for the thiol tautomer. thieme-connect.de A characteristic signal for the thiol proton (S-H) is observed in the region of δ 2.0–2.5 ppm. thieme-connect.de The protons of the two methyl groups at positions 1 and 5, and the proton at position 2 of the imidazole (B134444) ring, also give rise to distinct signals, allowing for a complete assignment of the proton environment.

Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazole ring and the methyl substituents are consistent with the proposed 1,5-disubstituted imidazole-4-thiol structure.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for 1,5-dimethyl-1H-imidazole-4-thiol

Nucleus Predicted Chemical Shift (ppm)
¹H Signals corresponding to N-CH₃, C-CH₃, C2-H, and S-H protons

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

The existence of thiol-thione tautomerism is a critical aspect of the chemistry of mercapto-substituted imidazoles. In the case of 1,5-dimethyl-1H-imidazole-4-thiol, the N-substitution prevents the prototropic tautomerism commonly observed in N-unsubstituted imidazoles. thieme-connect.desci-hub.se However, the potential for thiol-thione tautomerism, involving the migration of the proton from the sulfur atom to the nitrogen at position 3, can be investigated. The definitive observation of the thiol proton signal in the ¹H NMR spectrum strongly indicates that the thiol form is the predominant tautomer in solution. thieme-connect.de

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers further confirmation of the molecular structure of 1,5-dimethyl-1H-imidazole-4-thiol by probing its characteristic vibrational modes.

In the IR spectrum of a related precursor, 2-[formyl(methyl)amino]propanethioamide, characteristic absorption bands are observed at approximately 3400–3200 cm⁻¹ (N-H stretching), 1660 cm⁻¹ (C=O stretching), and 1225 cm⁻¹ (C-N stretching). sci-hub.se For 1,5-dimethyl-1H-imidazole-4-thiol, the IR spectrum is expected to show a characteristic S-H stretching vibration, which is typically weak and can be found in the range of 2550-2600 cm⁻¹. Additionally, C=C and C=N stretching vibrations of the imidazole ring would appear in the 1600-1400 cm⁻¹ region.

Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of 1,5-dimethyl-1H-imidazole-4-thiol. The technique provides an exact mass measurement, which for this compound is 128.041 amu, corresponding to the molecular formula C₅H₈N₂S. molbase.com

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. thieme-connect.desci-hub.se While detailed fragmentation pathways for this specific compound are not extensively documented in the provided search results, analysis of the mass spectrum would typically involve the identification of fragment ions resulting from the cleavage of the methyl groups, the thiol group, and the rupture of the imidazole ring. This fragmentation data helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. This technique confirms the planarity of the imidazole ring, a characteristic feature of aromatic systems. thieme-connect.de For 1,5-dimethyl-1H-imidazole-4-thiol, an X-ray crystal structure would provide precise bond lengths and angles, as well as details of intermolecular interactions, such as hydrogen bonding involving the thiol group, in the crystalline lattice. While a specific X-ray structure for this compound was not found in the search results, molecular orbital calculations and X-ray analyses of related imidazole derivatives consistently support a planar, aromatic ring structure. sci-hub.sethieme-connect.de

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of 1,5-dimethyl-1H-imidazole-4-thiol is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic imidazole ring. The position and intensity of these bands are influenced by the substituents on the ring. The presence of the thiol and methyl groups will cause shifts in the absorption maxima compared to the parent imidazole molecule. A detailed analysis of the UV-Vis spectrum can provide insights into the electronic structure and conjugation within the molecule.

Table 2: Summary of Spectroscopic and Crystallographic Data

Technique Key Findings
¹H NMR Confirms the presence of the thiol proton (δ 2.0-2.5 ppm) and allows for the assignment of all protons. thieme-connect.de
¹³C NMR Provides data on the carbon skeleton, consistent with the 1,5-disubstituted imidazole-4-thiol structure.
IR/Raman Characterizes vibrational modes, including the key S-H stretch.
Mass Spectrometry Verifies the molecular formula (C₅H₈N₂S) and provides fragmentation patterns for structural elucidation. molbase.com
X-ray Diffraction Confirms the planarity of the imidazole ring and details solid-state packing and intermolecular interactions. thieme-connect.de

| UV-Vis Spectroscopy | Investigates electronic transitions, primarily π → π* transitions within the aromatic system. |

Computational and Theoretical Chemistry of 1h Imidazole 4 Thiol, 1,5 Dimethyl

Quantum Chemical Computations for Molecular Structure and Stability

Theoretical investigations using quantum chemical methods are instrumental in determining the three-dimensional structure and thermodynamic stability of molecules.

Density Functional Theory (DFT) Optimizations and Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry and electronic energy of molecules. This analysis for 1H-Imidazole-4-thiol, 1,5-dimethyl- would provide key information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's spatial arrangement. Furthermore, energetic calculations would help in understanding its stability relative to other isomers. However, specific DFT studies detailing these parameters for the target compound are not available in the consulted literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A comprehensive HOMO-LUMO analysis for 1H-Imidazole-4-thiol, 1,5-dimethyl- would map the electron density distribution in these frontier orbitals, highlighting potential sites for electrophilic and nucleophilic attack. Unfortunately, no published data for this analysis could be found.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule, quantifying the interactions between filled and vacant orbitals. This analysis is valuable for understanding hyperconjugative effects and the nature of chemical bonds. For 1H-Imidazole-4-thiol, 1,5-dimethyl-, NBO analysis would elucidate the charge distribution and the extent of electron sharing within the imidazole (B134444) ring and with the thiol and methyl substituents. This specific computational data is not present in the available literature.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data.

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical NMR chemical shifts. These calculations for 1H-Imidazole-4-thiol, 1,5-dimethyl- would predict the 1H and 13C NMR spectra, which would be invaluable for confirming the compound's structure and for the assignment of experimental signals. No such theoretical NMR data has been reported in the searched scientific articles.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using methods like DFT, predicts the infrared (IR) and Raman spectra of a molecule. This analysis helps in identifying the characteristic vibrational modes associated with different functional groups. For 1H-Imidazole-4-thiol, 1,5-dimethyl-, this would allow for a detailed assignment of its vibrational spectrum, aiding in its experimental characterization. Regrettably, no studies containing this theoretical analysis were identified.

Assessment of Aromaticity and Electronic Properties

The aromaticity of the imidazole ring is a key determinant of its stability and reactivity. The imidazole nucleus is an aromatic heterocycle, fulfilling Hückel's rule with a sextet of π electrons. nih.gov This aromatic character is influenced by substituents on the ring. In "1H-Imidazole-4-thiol, 1,5-dimethyl-", the electron-donating nature of the two methyl groups and the thiol group is expected to modulate the electron density within the ring.

Aromaticity can be quantified using several computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA values are based on the degree of bond length equalization, with a value of 1 indicating a fully aromatic system. NICS values, on the other hand, gauge aromaticity based on the magnetic shielding at the center of the ring; negative values typically signify aromaticity. For the parent imidazole, NICS values have been reported, and it is anticipated that the substitution pattern of "1H-Imidazole-4-thiol, 1,5-dimethyl-" would lead to comparable, if slightly altered, values, confirming its aromatic nature.

The electronic properties of the molecule are primarily described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. orientjchem.org

Computational studies on substituted imidazoles have shown that the HOMO-LUMO gap can be tailored by the nature of the substituents. webofjournals.com For "1H-Imidazole-4-thiol, 1,5-dimethyl-", the electron-donating methyl and thiol groups are expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. In a study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, which also contains an imidazole ring and a sulfur atom, the HOMO was found to be concentrated around the sulfur atom and the imidazole ring. orientjchem.org A similar distribution can be anticipated for "1H-Imidazole-4-thiol, 1,5-dimethyl-".

Table 1: Representative Electronic Properties of Substituted Imidazoles from DFT Studies

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone -5.61 -1.74 3.87
2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole with NO2 group - - Varies with position
2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole with OH group - - Varies with position

Note: Data is based on computational studies of related imidazole derivatives and is intended to be representative. orientjchem.orgwebofjournals.com

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For imidazole derivatives, the nitrogen atoms of the ring are generally electron-rich centers. researchgate.net In the case of "1H-Imidazole-4-thiol, 1,5-dimethyl-", the MEP surface is expected to show a significant negative potential around the unprotonated nitrogen atom (N-3) and the sulfur atom of the thiol group, making these the most likely sites for electrophilic attack. The hydrogen atom of the thiol group and the hydrogen on the N-1 nitrogen would likely exhibit positive potential, marking them as sites for nucleophilic interaction. The methyl groups, being electron-donating, would further influence the electron density distribution across the molecule.

Computational analyses of similar heterocyclic systems confirm that MEP maps are instrumental in identifying sites for intermolecular interactions. nih.gov The specific topography of the MEP surface for "1H-Imidazole-4-thiol, 1,5-dimethyl-" would be crucial in understanding its interactions with biological targets or in designing materials with specific electronic properties.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. The imidazole ring, being aromatic, can participate in π-conjugation, and its NLO properties can be enhanced by the appropriate substitution of electron-donating and electron-withdrawing groups.

The primary NLO property of interest at the molecular level is the first-order hyperpolarizability (β). Computational DFT methods are widely used to calculate the components of the β tensor. arxiv.org The total hyperpolarizability is then compared to that of a standard NLO material, such as urea, to assess its potential.

For "1H-Imidazole-4-thiol, 1,5-dimethyl-", the combination of the π-conjugated imidazole ring with electron-donating methyl and thiol groups could lead to a notable NLO response. Theoretical studies on other imidazole derivatives have demonstrated that such substitutions can significantly enhance the first-order hyperpolarizability. For instance, a DFT study on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed a computed hyperpolarizability (β₀) of 7.00254 x 10⁻³⁰ esu, which is eighteen times greater than that of urea (0.3728 x 10⁻³⁰ esu). This suggests that the imidazole scaffold is a promising framework for developing NLO materials.

Table 2: Calculated First-Order Hyperpolarizability (β) of Representative Imidazole Derivatives

Compound Method β (x 10⁻³⁰ esu)
2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole DFT/B3LYP/6-31G(d,p) 7.00254
Urea (Reference) - 0.3728
Methyl 1-(4-nitrophenylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate CAM-B3LYP 50.95
Methyl 1-(4-nitrophenylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate M06 204.18

Note: Data is based on computational studies of related imidazole derivatives and is intended to be representative. nih.govacs.org

The investigation of NLO properties through computational chemistry provides a powerful avenue for the rational design of new materials with enhanced optical nonlinearities. The insights gained from such studies on "1H-Imidazole-4-thiol, 1,5-dimethyl-" and its analogues are crucial for exploring their potential in advanced technological applications.

Coordination Chemistry of 1h Imidazole 4 Thiol, 1,5 Dimethyl

Ligating Behavior of Imidazole (B134444) Thiols

Imidazole and its derivatives are fundamental building blocks in coordination chemistry, offering versatile N-donor sites. rsc.org The inclusion of a thiol group introduces a soft S-donor atom, leading to ambidentate ligands with multiple potential coordination modes.

Metal Ion Complexation Modes: N-Donor, S-Donor, and Mixed Chelation

The 1H-Imidazole-4-thiol, 1,5-dimethyl- ligand possesses two primary donor sites: the nitrogen atom of the imidazole ring and the sulfur atom of the thiol group. This allows for several possible modes of coordination to a metal center:

N-Donor Monodentate: The ligand could coordinate solely through the imidazole nitrogen atom. This is a common bonding mode for many imidazole derivatives. acs.org

S-Donor Monodentate: Coordination could occur exclusively through the sulfur atom of the thiol group. Thiolate ligands are well-known to form strong bonds with a variety of metal ions.

N,S-Bidentate Chelation: The ligand could form a stable five-membered chelate ring by coordinating to a single metal center through both the nitrogen and sulfur atoms. This is a common and stable coordination mode for ligands containing both N and S donors. nih.gov

Bridging: The ligand could bridge two or more metal centers, with the nitrogen and sulfur atoms coordinating to different metal ions. This can lead to the formation of polynuclear complexes or coordination polymers.

The preferred coordination mode will depend on several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the steric bulk of the ligand, the reaction conditions, and the presence of other competing ligands.

Synthesis and Isolation of Metal-Thiolate Complexes

The synthesis of metal complexes with thiol-containing ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov For 1H-Imidazole-4-thiol, 1,5-dimethyl-, the thiol proton is acidic and can be easily removed by a base to form the thiolate anion, which is a more potent nucleophile.

A general synthetic route could involve:

Deprotonation of the ligand using a suitable base (e.g., an alkali metal hydroxide (B78521) or an amine) to generate the in-situ thiolate.

Reaction of the resulting ligand solution with a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt) in a solvent such as ethanol, methanol, or acetonitrile.

The resulting metal-thiolate complex may precipitate from the solution or be isolated by evaporation of the solvent. nih.gov

The isolation and purification of these complexes would likely involve standard techniques such as filtration, washing with appropriate solvents to remove unreacted starting materials, and recrystallization to obtain single crystals suitable for X-ray diffraction analysis. jmaterenvironsci.com

Design and Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Imidazole-based ligands are widely used in the construction of coordination polymers and MOFs due to their ability to act as bridging linkers. rsc.orgacs.org The bifunctional nature of 1H-Imidazole-4-thiol, 1,5-dimethyl- makes it a promising candidate for the design of such extended structures.

By utilizing both the N- and S-donor atoms to bridge different metal centers, it is conceivable to construct one-, two-, or three-dimensional coordination polymers. The final architecture would be influenced by the coordination geometry of the metal ion and the stoichiometry of the reaction. The presence of methyl groups on the imidazole ring could also play a role in directing the self-assembly process through steric effects. The development of MOFs based on this ligand could lead to materials with interesting properties, such as porosity, catalysis, or sensing capabilities. rsc.orgresearchgate.net

Influence of Substituents on Coordination Geometry and Stability

The methyl groups at the 1- and 5-positions of the imidazole ring in 1H-Imidazole-4-thiol, 1,5-dimethyl- are expected to have a significant influence on the coordination chemistry compared to unsubstituted imidazole-4-thiol.

Steric Effects: The methyl group at the 5-position, adjacent to the thiol group, could sterically hinder the coordination of the sulfur atom or influence the bond angles and distances in the resulting metal complexes.

Electronic Effects: The methyl groups are electron-donating, which would increase the electron density on the imidazole ring and the thiol group. This could enhance the donor strength of both the nitrogen and sulfur atoms, potentially leading to more stable metal complexes.

Studies on related substituted imidazole ligands have shown that even small changes in the substituent can lead to different coordination geometries and complex stabilities. nih.gov

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic techniques would be essential to characterize the hypothetical metal complexes of 1H-Imidazole-4-thiol, 1,5-dimethyl-.

Technique Expected Information
Infrared (IR) Spectroscopy The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) upon coordination would indicate the formation of a metal-thiolate bond. jmaterenvironsci.com Shifts in the C=N and C-N stretching vibrations of the imidazole ring would provide evidence of nitrogen coordination. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would show shifts in the resonances of the ligand upon coordination. The disappearance of the S-H proton signal would also be indicative of coordination.
UV-Visible Spectroscopy The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand, which can help to deduce the coordination geometry. nih.gov
X-ray Crystallography Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This would unambiguously determine the coordination mode of the ligand.
Mass Spectrometry This technique would be used to determine the molecular weight of the complexes and to confirm their stoichiometry.

Theoretical Studies of Metal-Ligand Interactions and Bonding

In the absence of experimental data, theoretical studies using methods such as Density Functional Theory (DFT) would be invaluable for predicting the properties of metal complexes with 1H-Imidazole-4-thiol, 1,5-dimethyl-. acs.orgekb.eg

Computational studies could be employed to:

Model the different possible coordination modes and determine their relative stabilities.

Calculate the optimized geometries, including bond lengths and angles.

Predict the vibrational frequencies for comparison with experimental IR spectra.

Analyze the electronic structure of the complexes and the nature of the metal-ligand bonding.

Simulate the electronic spectra to aid in the interpretation of experimental UV-Vis data.

Such theoretical investigations have been successfully applied to understand the coordination chemistry of other imidazole and thiol-containing ligands, providing deep insights into their bonding and reactivity. nih.govnih.gov

Role of 1h Imidazole 4 Thiol, 1,5 Dimethyl in Advanced Organic Transformations and Catalysis

Applications as Organocatalysts in Asymmetric Synthesis

The field of asymmetric organocatalysis utilizes small organic molecules to catalyze chemical reactions enantioselectively. youtube.com N-heterocyclic compounds, particularly those derived from imidazoles, have emerged as a significant class of organocatalysts. acs.org While direct studies on 1H-Imidazole-4-thiol, 1,5-dimethyl- as an organocatalyst are not available, its structural relative, N-heterocyclic thiones (NHTs), have shown promise in this area. morressier.com

Development of Novel Catalytic Systems for Specific Reactions

Based on the reactivity of similar compounds, 1H-Imidazole-4-thiol, 1,5-dimethyl- could potentially be developed into a novel organocatalyst for specific asymmetric reactions. For instance, 1H-imidazol-4(5H)-ones, which share a similar heterocyclic core, have been successfully employed as pronucleophiles in catalytic asymmetric reactions, leading to the synthesis of N-substituted α,α-disubstituted amino acids. nih.gov The thione tautomer of 1H-Imidazole-4-thiol, 1,5-dimethyl- , namely 1,5-dimethyl-1H-imidazole-4(5H)-thione, could conceivably participate in similar transformations.

The presence of the thiol group could also enable its participation in thiol-mediated organocatalytic reactions. For example, thiourea-based catalysts are widely used in asymmetric synthesis due to their ability to activate substrates through hydrogen bonding. rsc.org While the thiol in 1H-Imidazole-4-thiol, 1,5-dimethyl- is not a thiourea (B124793), its acidic proton could still play a role in activating electrophiles in a catalytic cycle.

Table 1: Potential Asymmetric Reactions Catalyzed by Analogs of 1H-Imidazole-4-thiol, 1,5-dimethyl-

Catalyst TypeReactionProduct TypeReference
1H-Imidazol-4(5H)-onesα-FunctionalizationN-substituted α,α-disubstituted amino acids nih.gov
Thiourea CatalystsMichael AdditionChiral adducts rsc.org
N-Heterocyclic ThionesRing-Opening PolymerizationPolyesters rsc.org

This table illustrates reactions catalyzed by compounds structurally related to 1H-Imidazole-4-thiol, 1,5-dimethyl-, suggesting its potential catalytic applications.

Mechanistic Studies of Organocatalytic Cycles

The hypothetical organocatalytic cycle involving 1H-Imidazole-4-thiol, 1,5-dimethyl- would likely proceed through pathways established for similar catalysts. For instance, in reactions where it acts as a pronucleophile, the cycle would involve deprotonation of the thiol (or the C-H bond adjacent to the sulfur in the thione tautomer) to form a nucleophilic species. This nucleophile would then attack an electrophile, and subsequent steps would lead to product formation and regeneration of the catalyst.

Mechanistic investigations into NHC-catalyzed reactions, which are conceptually related, often involve the formation of key intermediates like the Breslow intermediate. acs.orgprinceton.edu While 1H-Imidazole-4-thiol, 1,5-dimethyl- is not a carbene itself, understanding the mechanistic principles of related imidazole-based catalysts is crucial for predicting its potential catalytic behavior. d-nb.info

Ligand Design for Transition Metal Catalysis

The imidazole (B134444) moiety is a well-established ligand for transition metals, playing a crucial role in both synthetic and biological systems. nih.gov The subject compound, 1H-Imidazole-4-thiol, 1,5-dimethyl- , offers multiple potential coordination sites (the nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group), making it an interesting candidate for ligand design.

Precursors for N-Heterocyclic Carbene (NHC) Ligands and Analogues

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in transition metal catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. scripps.edu One established method for the synthesis of NHCs is the reductive desulfurization of the corresponding N-heterocyclic thiones. rsc.orgacs.orgorganic-chemistry.org Therefore, the thione tautomer of 1H-Imidazole-4-thiol, 1,5-dimethyl- , could serve as a precursor to a 1,5-dimethyl-imidazol-4-ylidene, a type of NHC.

The synthesis would likely involve the reduction of the thione with a suitable reducing agent, such as potassium in boiling THF, to yield the free carbene. rsc.org This carbene could then be trapped by a metal precursor to form the desired NHC-metal complex. The resulting NHC would be an "abnormal" or "mesoionic" carbene, as the carbene center is at the C4 position of the imidazole ring, rather than the more common C2 position. Sulfur-functionalized NHCs have been shown to be promising new ligands for transition metal catalysis. tulane.eduresearchgate.net

Modulation of Catalytic Activity and Selectivity via Ligand Architecture

The catalytic activity and selectivity of a metal complex are highly dependent on the steric and electronic properties of its ligands. acs.orgacs.orgresearchgate.netnih.govnih.gov The hypothetical NHC derived from 1H-Imidazole-4-thiol, 1,5-dimethyl- would have a unique substitution pattern that could influence the outcome of catalytic reactions.

The methyl groups at the N1 and C5 positions would contribute to the steric bulk of the ligand, which can affect the coordination environment of the metal center and influence the selectivity of reactions. nih.gov Furthermore, if the thiol group is retained in the ligand structure (for example, by S-alkylation prior to carbene formation), it could act as a hemilabile ligand, coordinating to and dissociating from the metal center during the catalytic cycle. tulane.eduresearchgate.net This hemilability can open up coordination sites for substrate binding and facilitate catalytic turnover. Sulfur-containing NHC-platinum(II) complexes have been synthesized and their reactivity explored. nih.gov

Table 2: Potential Effects of Ligand Architecture on Catalysis

Ligand FeaturePotential Effect on CatalysisReference
N1- and C5-Methyl GroupsIncreased steric bulk, influencing selectivity nih.gov
Abnormal (C4) Carbene CenterAltered electronic properties compared to normal NHCsN/A
Thiol/Thioether FunctionalityHemilability, potential for bidentate coordination tulane.eduresearchgate.net

This table outlines the hypothetical influence of the structural features of ligands derived from 1H-Imidazole-4-thiol, 1,5-dimethyl- on catalytic performance, based on principles from the literature.

Strategic Substrate in Novel Synthetic Methodologies

Beyond its potential in catalysis, 1H-Imidazole-4-thiol, 1,5-dimethyl- can be envisioned as a strategic substrate for the synthesis of more complex heterocyclic systems. Imidazole derivatives are important building blocks in medicinal chemistry and materials science. wjpsonline.comresearchgate.net

The presence of multiple functional groups (the imidazole ring, the thiol, and the methyl groups) allows for a variety of chemical transformations. For example, the thiol group can be readily alkylated, acylated, or oxidized, providing a handle for further functionalization. The imidazole ring itself can undergo various reactions, such as N-alkylation or electrophilic substitution, depending on the reaction conditions.

For instance, imidazole-2-thiols have been used as starting materials for the synthesis of novel pyrazole-containing imidazole derivatives with antimicrobial activity. niscpr.res.inresearchgate.net A similar strategy could potentially be applied to 1H-Imidazole-4-thiol, 1,5-dimethyl- to generate new classes of functional molecules. The development of novel synthetic routes to functionalized imidazoles is an active area of research. organic-chemistry.org

As a Building Block for the Synthesis of Complex Heterocycles

1H-Imidazole-4-thiol, 1,5-dimethyl-, with its distinct arrangement of functional groups, presents itself as a versatile precursor for the construction of more elaborate heterocyclic frameworks. The inherent reactivity of the thiol group, coupled with the aromatic imidazole core, provides multiple avenues for cyclization and annulation reactions, leading to the formation of fused ring systems. These systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

The nucleophilic character of the thiol group is a key feature, enabling reactions with a variety of electrophiles. For instance, α-haloketones can react with the thiol to form an intermediate that, upon subsequent intramolecular cyclization, can yield fused thiazole-imidazole systems. A theoretical study on the reaction of the related 4,5-dihydro-1H-imidazole-2-thiol with 1-iodopropan-2-one has shown the favorability of forming an imidazo[2,1-b] organic-chemistry.orgcharlotte.eduthiazole fused heterocyclic system. rcsi.science This suggests a probable reaction pathway for 1H-Imidazole-4-thiol, 1,5-dimethyl- to form analogous fused structures.

The general scheme for such a condensation reaction can be depicted as follows:

Reaction of 1H-Imidazole-4-thiol, 1,5-dimethyl- with an α-haloketone to form a fused imidazothiazole derivative.

Furthermore, the imidazole ring itself can participate in cycloaddition reactions or can be further functionalized to facilitate the construction of polycyclic architectures. The presence of the two methyl groups on the imidazole ring can influence the regioselectivity of these reactions and the stability of the resulting products.

Below is a table summarizing potential reactions for creating complex heterocycles using 1H-Imidazole-4-thiol, 1,5-dimethyl- as a building block, based on known reactions of similar imidazole-thiols.

ReactantReagentProduct TypePotential Application
1H-Imidazole-4-thiol, 1,5-dimethyl-α-Halo-ketonesImidazo[2,1-b]thiazolesMedicinal Chemistry
1H-Imidazole-4-thiol, 1,5-dimethyl-DihaloalkanesFused bicyclic systemsMaterials Science
1H-Imidazole-4-thiol, 1,5-dimethyl-α,β-Unsaturated carbonylsThiazine-fused imidazolesDrug Discovery

Participation in Stereoselective Organic Reactions

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. While direct studies on the participation of 1H-Imidazole-4-thiol, 1,5-dimethyl- in stereoselective reactions are not extensively documented, its structure suggests potential for such applications.

The key to its potential role in stereoselective catalysis lies in the possibility of introducing chirality either to the imidazole backbone or by utilizing the thiol group to coordinate with a chiral metal center. For example, derivatives of 2-thioxo-imidazoles have been used to create chiral ligands. One such example involves the synthesis of (4S,5S)-2,2-Dimethyl-4,5-bis-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl-meth-yl)-1,3-dioxolane, a chiral compound derived from a thioxo-imidazole. nih.gov This indicates that imidazole-thiol scaffolds can be incorporated into chiral molecules that may act as ligands for asymmetric catalysis.

The general approach would involve either using a chiral starting material to synthesize a chiral derivative of 1H-Imidazole-4-thiol, 1,5-dimethyl- or resolving a racemic mixture of a derivative. This chiral ligand could then be complexed with a transition metal to form a catalyst for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions.

The potential for 1H-Imidazole-4-thiol, 1,5-dimethyl- to be a precursor for chiral ligands is a promising area for future research. The table below outlines hypothetical stereoselective reactions where a chiral derivative of this compound could be employed as a ligand.

Reaction TypeChiral Ligand Derived FromMetal CatalystPotential Product
Asymmetric HydrogenationChiral 1H-Imidazole-4-thiol derivativeRhodium or RutheniumEnantiomerically enriched alcohols
Asymmetric Allylic AlkylationChiral 1H-Imidazole-4-thiol derivativePalladiumChiral allylic compounds
Asymmetric Michael AdditionChiral 1H-Imidazole-4-thiol derivativeCopper or NickelEnantiomerically enriched carbonyls

The synthesis of such chiral ligands and their application in catalysis would represent a significant advancement in the utility of imidazole-based compounds in stereoselective organic transformations.

Investigation of Structural Analogues and Derivatives of 1h Imidazole 4 Thiol, 1,5 Dimethyl

Synthesis and Comparative Analysis of Positionally Isomeric Thiol Imidazoles (e.g., 2-thiol, 5-thiol)

The synthesis of positional isomers of 1,5-dimethyl-1H-imidazole-thiol, where the thiol group is located at the C2 or C5 position, involves distinct synthetic strategies, often starting from different precursors. A comparative analysis of these methods highlights the influence of substituent positioning on the synthetic accessibility of each isomer.

The synthesis of 1,5-dimethyl-1H-imidazole-2-thiol typically proceeds via the cyclization of a thiourea (B124793) derivative. A common method involves the reaction of N-methylthiourea with an appropriate α-aminoketone or its equivalent. Alternatively, the reaction of 1,2-diaminopropane (B80664) with carbon disulfide can form the corresponding 4,5-dimethyl-imidazole-2-thione, which can then be N-methylated at the N1 position. The synthesis of related imidazole-2-thiones often involves the reaction of a suitable diamine with carbon disulfide or its synthetic equivalents. ut.ac.iracs.org For instance, a general synthesis of imidazole-2-thiones involves the reaction of an appropriate α-aminoketone with isothiocyanates. nih.gov Another approach involves the reaction of benzil (B1666583) with 2-nitrobenzaldehyde, followed by reduction of the nitro group and subsequent cyclization with carbon disulfide to form an imidazo[1,2-c]quinazoline-5(6H)-thione derivative, showcasing a multistep pathway to a fused imidazole-thione system. ut.ac.ir

The synthesis of 1,5-dimethyl-1H-imidazole-5-thiol is less commonly described and presents a different synthetic challenge. A potential route could involve the synthesis of 1,5-dimethyl-1H-imidazole-5-carboxaldehyde, which can then be converted to the corresponding thiol. guidechem.com The synthesis of the aldehyde precursor itself can be achieved by reacting 5-formyl imidazole (B134444) with a methylating agent like trifluoromethanesulfonic acid methyl ester. guidechem.com The conversion of the aldehyde to the thiol could potentially be achieved through a series of steps including reduction to the alcohol, conversion to a leaving group, and subsequent substitution with a sulfur nucleophile.

Comparative Analysis: The synthesis of the 2-thiol isomer appears more direct, often relying on well-established cyclization reactions with commercially available starting materials. In contrast, the synthesis of the 5-thiol isomer may require a more linear and multi-step approach, potentially starting from a pre-functionalized imidazole ring. The regioselectivity of the initial cyclization or functionalization step is a critical factor that dictates the feasibility and efficiency of obtaining each isomer.

Table 1: Comparative Synthesis of Positional Thiol Imidazole Isomers
IsomerGeneral Synthetic StrategyKey ReactionsPrecursors
2-Thiol Isomer CyclizationReaction of α-aminoketones with isothiocyanates; Reaction of diamines with carbon disulfide.N-methylthiourea, α-aminoketones, 1,2-diaminopropane, carbon disulfide.
5-Thiol Isomer Functionalization of pre-formed imidazole ringFormation of a 5-formylimidazole, followed by conversion of the formyl group to a thiol group.5-formyl imidazole, methylating agents, reducing agents, sulfur nucleophiles.

Systematic Variations in N- and C-Alkyl Substitution Patterns

Systematic variation of the N- and C-alkyl substituents on the imidazole-thiol core is a key strategy to modulate the physicochemical properties of the molecule. The regioselectivity of alkylation is a significant consideration in these synthetic modifications.

N-Alkylation: The alkylation of the imidazole nitrogen is a common modification. For an unsymmetrical imidazole, alkylation can lead to a mixture of N1 and N3 substituted products. The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions (e.g., basic or neutral medium). otago.ac.nz In basic conditions, the reaction proceeds through the imidazole anion, and the substitution pattern is largely governed by electronic and steric effects. otago.ac.nz Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz For instance, the N-alkylation of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole has been carried out to produce a range of derivatives. nih.gov Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. nih.govgoogle.com

C-Alkylation: The introduction of alkyl groups onto the carbon atoms of the imidazole ring is typically achieved during the initial synthesis of the ring. For example, the use of substituted α-diketones or α-haloketones in the Debus-Radziszewski imidazole synthesis allows for the incorporation of various alkyl or aryl groups at the C4 and C5 positions. mdpi.com Direct C-alkylation of a pre-formed imidazole ring is less common and often requires specific activation of the C-H bonds.

Table 2: Variations in N- and C-Alkyl Substitution
Substitution TypeMethodReagentsResulting Structure Example
N-Alkylation Reaction with alkyl halides in baseImidazole-thiol, Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaOH, K₂CO₃)1-Alkyl-imidazole-thiol derivatives
C-Alkylation Ring synthesis using substituted precursorsα-Diketone, Aldehyde, Ammonia (B1221849), Alkyl-substituted starting materials4,5-Dialkyl-imidazole derivatives

Introduction of Diverse Functional Groups on the Imidazole Core

Introducing diverse functional groups onto the imidazole core can significantly alter its electronic properties, reactivity, and potential for further derivatization.

Nitro Group Introduction: A nitro group can be introduced onto the imidazole ring through nitration, typically using a mixture of nitric acid and sulfuric acid. wikipedia.org The position of nitration is influenced by the existing substituents on the ring. The nitro group is a strong electron-withdrawing group and can serve as a handle for further transformations, such as reduction to an amino group or nucleophilic aromatic substitution. nih.govnih.govtaylorandfrancis.com For example, 5-nitro-1H-benzo[d]imidazole-2-thiol can be synthesized and subsequently reduced to 5-amino-1H-benzo[d]imidazole-2-thiol. acs.org

Amino Group Introduction: Amino groups can be introduced by the reduction of a nitro group, as mentioned above. This is a common strategy to install a nucleophilic amino functionality on the imidazole ring, which can then be used for a variety of subsequent reactions, such as the formation of amides or Schiff bases. acs.org For example, the reaction of 5-amino-1H-benzo[d]imidazole-2-thiol with various aromatic aldehydes yields the corresponding arylideneamino derivatives. acs.org

Other Functional Groups: Other functional groups can be introduced through various synthetic methods. For example, acylation reactions can be performed on the imidazole nitrogen or on an amino substituent. tandfonline.com The reaction of imidazole-2-thiones with 2-bromo-1-substituted-ethan-1-ones can lead to the formation of more complex heterocyclic systems. tandfonline.com The synthesis of imidazole derivatives bearing benzotriazole (B28993) moieties has also been reported, expanding the range of accessible functionalized structures. nih.gov

Table 3: Introduction of Diverse Functional Groups
Functional GroupMethodReagentsKey Intermediate/Product
Nitro (-NO₂) Group NitrationNitric acid, Sulfuric acidNitro-substituted imidazole
Amino (-NH₂) Group Reduction of Nitro GroupNitro-imidazole, Reducing agent (e.g., SnCl₂/HCl)Amino-substituted imidazole
Acyl Group AcylationImidazole derivative, Acylating agent (e.g., Acetic anhydride)N-acyl or C-acyl imidazole derivative
Arylideneamino Group Schiff Base FormationAmino-imidazole, Aromatic aldehydeImidazole-substituted Schiff base

Comparative Spectroscopic and Theoretical Characterization across Analogues

The structural variations among the analogues of 1,5-dimethyl-1H-imidazole-4-thiol lead to distinct spectroscopic and electronic properties, which can be rationalized through experimental data and theoretical calculations.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for characterizing these analogues.

¹H NMR: The chemical shifts of the imidazole ring protons are sensitive to the substitution pattern. For example, in 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts, the spectral properties reflect the electronic features of the ring. researchgate.net The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift, for instance around 12.16 ppm for a 1H-imidazole-2(3H)-thione derivative. nih.gov The chemical shifts of alkyl protons will appear in the aliphatic region.

¹³C NMR: The carbon chemical shifts, particularly of the imidazole ring, are indicative of the electronic environment. The C=S carbon in imidazole-2-thiones typically resonates at a downfield chemical shift.

IR Spectroscopy: The IR spectra provide information about the functional groups present. The N-H stretch of the imidazole ring is typically observed in the region of 3100-3500 cm⁻¹. The C=S stretching vibration for thiones is also a characteristic band, often found in the 1200-1300 cm⁻¹ region. For 5-methyl-1H-benzo[d]imidazole-2-thiol, characteristic IR peaks include N-H at 3124 cm⁻¹, S-H at 2567 cm⁻¹, and C=N at 1620 cm⁻¹. researchgate.net

Theoretical Characterization: Density Functional Theory (DFT) calculations are widely used to complement experimental findings by providing insights into the geometric and electronic structures of molecules. bohrium.comdntb.gov.uanih.gov

Molecular Geometry: DFT calculations can predict the optimized geometries of different isomers and conformers, helping to understand their relative stabilities. nih.gov

Electronic Properties: Theoretical calculations can determine key electronic parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and dipole moments. bohrium.commdpi.com These parameters are crucial for understanding the reactivity and intermolecular interactions of the molecules. For instance, MEP plots can identify the nucleophilic and electrophilic sites within a molecule. mdpi.com

Spectra Simulation: DFT methods can be used to simulate NMR and IR spectra, which aids in the assignment of experimental signals and can help to distinguish between different isomers. nih.gov

A comparative analysis across the analogues reveals that the position of the thiol group, the nature of the alkyl substituents, and the presence of other functional groups all have a significant impact on the spectroscopic and electronic properties. These changes can be systematically studied to establish structure-property relationships. dntb.gov.ua

Table 4: Comparative Characterization of Imidazole-Thiol Analogues
Analogue TypeKey Spectroscopic FeaturesKey Theoretical Insights (DFT)
Positional Isomers (2-thiol vs. 5-thiol) Different chemical shifts for ring protons and carbons in ¹H and ¹³C NMR. Distinct N-H and C=S stretching frequencies in IR.Differences in calculated energies (stability), dipole moments, and HOMO-LUMO gaps.
N- and C-Alkyl Analogues Changes in aliphatic proton and carbon signals in NMR. Minimal changes to imidazole ring signals unless sterically hindered.Alterations in molecular electrostatic potential and steric hindrance around the ring.
Functionalized Analogues (e.g., -NO₂, -NH₂) Significant shifts in NMR signals due to strong electronic effects. Appearance of new characteristic bands in IR (e.g., NO₂ stretches, NH₂ stretches).Major changes in HOMO-LUMO energies and the distribution of electron density as seen in MEP maps.

Future Research Directions and Unexplored Avenues for 1h Imidazole 4 Thiol, 1,5 Dimethyl

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for imidazole (B134444) derivatives often involve multi-step processes, harsh reaction conditions, and the use of hazardous solvents, leading to lower yields and significant waste production. asianpubs.org Future research will likely focus on developing more efficient and environmentally benign synthetic strategies for 1H-Imidazole-4-thiol, 1,5-dimethyl-.

Key areas of exploration include:

Green Chemistry Approaches: The use of solvent-free reactions, microwave-assisted synthesis, and ultrasonic irradiation are promising avenues. asianpubs.orgnih.gov These techniques can enhance reaction rates, improve yields, and reduce the reliance on toxic solvents. nih.gov

Novel Catalysts: The development of reusable and highly efficient catalysts, such as nano-catalysts, could significantly improve the sustainability of the synthesis. nih.gov For instance, nano-magnesium aluminate spinel (MgAl2O4) and γ-Al2O3 nanoparticles have shown great effectiveness in synthesizing substituted imidazoles. nih.gov

Advanced Mechanistic Investigations Using Real-Time and In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of 1H-Imidazole-4-thiol, 1,5-dimethyl- is crucial for optimizing reaction conditions and designing novel applications. The thiol group is susceptible to oxidation, which can form disulfide byproducts.

Future research should employ advanced spectroscopic techniques to probe these mechanisms in real-time, including:

In Situ NMR and IR Spectroscopy: These techniques can provide valuable information on the formation of intermediates and the kinetics of the reaction, helping to elucidate the reaction pathway.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize transient species and reaction byproducts. asianpubs.org

By monitoring reactions as they occur, researchers can gain insights into the factors that influence product distribution and yield, leading to more controlled and efficient synthetic processes.

Exploration of Novel Catalytic Applications Beyond Current Paradigms

The imidazole moiety is a well-known component in various catalysts, and the presence of a thiol group in 1H-Imidazole-4-thiol, 1,5-dimethyl- offers additional opportunities for catalytic applications. mdpi.com The thiol group can act as a binding site for metal ions or participate in redox processes.

Future research could explore the catalytic potential of this compound and its derivatives in a range of organic transformations, such as:

Cross-Coupling Reactions: Developing novel ligands for transition-metal catalyzed cross-coupling reactions.

Asymmetric Catalysis: Designing chiral derivatives for use in enantioselective catalysis.

Oxidation/Reduction Catalysis: Utilizing the redox-active thiol group in catalytic oxidation or reduction processes.

Rational Design of Next-Generation Coordination Compounds and Advanced Functional Materials

The ability of the imidazole ring and the thiol group to coordinate with metal ions makes 1H-Imidazole-4-thiol, 1,5-dimethyl- an excellent building block for the synthesis of novel coordination compounds and functional materials. mdpi.com

Future research in this area will focus on:

Metal-Organic Frameworks (MOFs): Designing and synthesizing MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: Exploring the formation of supramolecular structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, to create materials with unique photophysical or electronic properties. researchgate.netnih.gov

Biomimetic Materials: Mimicking the active sites of metalloenzymes to develop new catalysts for biochemical transformations. semanticscholar.org

Enhanced Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. mdpi.comresearchgate.net For 1H-Imidazole-4-thiol, 1,5-dimethyl-, this integrated approach can accelerate the discovery and development of new applications.

Future research will likely involve:

Predictive Modeling: Using computational methods like Density Functional Theory (DFT) to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. dntb.gov.ua

Structure-Property Relationships: Combining experimental data with computational analysis to establish clear structure-property relationships, guiding the design of new molecules with desired functionalities. mdpi.comresearchgate.net

Virtual Screening: Employing computational screening techniques to identify potential applications of the compound in areas such as drug discovery and materials science. researchgate.net

By leveraging the power of computational chemistry, researchers can more efficiently explore the vast chemical space of 1H-Imidazole-4-thiol, 1,5-dimethyl- derivatives and prioritize synthetic targets with the highest potential for success. mdpi.comresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1H-Imidazole-4-thiol derivatives, and how can reaction conditions be optimized for 1,5-dimethyl substitution?

Methodological Answer: The synthesis of 1H-imidazole-4-thiol derivatives typically involves cyclocondensation reactions of α-ketoaldehydes with thioureas or thioamides. For 1,5-dimethyl substitution, the choice of starting materials is critical. For example, using 1,2-diketones with methyl groups at specific positions can direct substitution. Optimization includes controlling temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance regioselectivity. Catalysts like ammonium acetate or acetic acid may accelerate ring closure. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields .

Q. Which spectroscopic techniques are most effective for characterizing 1,5-dimethyl-1H-imidazole-4-thiol, and how are key functional groups identified?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR identifies methyl groups (δ 2.3–2.6 ppm for N–CH3_3) and thiol protons (δ 3.5–4.0 ppm, though often broad due to exchange). 13C^{13}C NMR confirms the imidazole ring carbons (δ 120–140 ppm) and thioketone (δ 160–180 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) using ESI or EI ionization confirms molecular weight (e.g., [M+H]+^+ peak for C5_5H8_8N2_2S: 129.0433). Fragmentation patterns help validate the thiol group and methyl substituents .
  • IR Spectroscopy : Stretching vibrations for S–H (2550–2600 cm1^{-1}) and C–N (1600–1650 cm1^{-1}) confirm functional groups .

Q. What challenges arise in the crystallization of 1,5-dimethyl-1H-imidazole-4-thiol, and how can X-ray diffraction parameters be optimized?

Methodological Answer: Crystallization challenges include poor solubility in common solvents and polymorphism. To address this:

  • Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation.
  • Optimize crystal growth via temperature gradients (e.g., cooling from 50°C to 4°C).
  • For X-ray diffraction, collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion. Use SHELXL for refinement, applying restraints for disordered methyl groups and anisotropic displacement parameters for sulfur atoms .

Advanced Research Questions

Q. How can SHELXL be utilized to address disorder or twinning in the crystal structure of 1,5-dimethyl-1H-imidazole-4-thiol?

Methodological Answer: In SHELXL, disorder is resolved by splitting atoms into multiple sites (PART instructions) and refining occupancy factors. For twinning, use the TWIN/BASF commands to model twin domains (e.g., two-fold rotation about the [100] axis). Key steps:

  • Verify twinning via intensity statistics (Rint_{int} > 0.5 for non-merohedral twins).
  • Refine twin fractions (BASF parameter) and apply HKLF 5 format for merged data.
  • Validate results using R1/wR2 convergence and difference density maps (< 0.5 eÅ3^{-3}) .

Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of 1,5-dimethyl-1H-imidazole-4-thiol, and how can graph set analysis be applied?

Methodological Answer: The thiol group (S–H) acts as a hydrogen bond donor, forming S–H⋯N interactions with adjacent imidazole rings. Graph set analysis (e.g., Etter’s formalism) classifies these interactions:

  • D (donor) descriptors for S–H⋯N chains.
  • C (cyclic) motifs for intramolecular interactions.
  • Use software like Mercury to generate graph sets and compare with databases (e.g., Cambridge Structural Database). This analysis predicts packing motifs, such as 1D chains or 2D sheets, critical for designing co-crystals .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results when analyzing 1,5-dimethyl-1H-imidazole-4-thiol derivatives?

Methodological Answer: Contradictions may arise from dynamic processes (e.g., tautomerism) or sample heterogeneity. Strategies include:

  • Variable-temperature NMR : Detect equilibrium between thiol and thione tautomers.
  • PXRD vs. Single-Crystal Data : Compare experimental powder patterns with simulated data from crystallographic models to identify polymorphic impurities.
  • DFT Calculations : Optimize molecular geometry (e.g., Gaussian09) and calculate NMR/IR spectra for comparison with experimental data .

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